6-Bromo-7-methoxy-indan-4-carbaldehyde
Description
6-Bromo-7-methoxy-indan-4-carbaldehyde is a substituted indan derivative featuring a bromine atom at position 6, a methoxy group at position 7, and an aldehyde functional group at position 3. The indan core consists of a benzene ring fused to a cyclopentane ring, contributing to its unique stereochemical and electronic properties. While specific data on this compound (e.g., synthesis, crystallography, or applications) are absent in the provided evidence, structural determination of such small molecules often employs X-ray crystallography tools like the SHELX suite, which is widely used for refining crystal structures .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-9-4-2-3-8(9)7(6-13)5-10(11)12/h5-6H,2-4H2,1H3 |
InChI Key |
BGNSVFCJEVWVKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1CCC2)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The provided evidence highlights 4-Bromo-7-methoxy-1H-indazole (CAS: 938062-01-2) as a structurally related compound . Below is a comparative analysis:
Key Differences:
In contrast, the indazole core is aromatic and contains a pyrazole ring, enabling hydrogen bonding via its NH group. The aldehyde group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). The indazole’s NH group may participate in coordination chemistry or hydrogen bonding.
Substituent Positioning :
- Bromine at position 6 (indan) vs. position 4 (indazole) alters steric and electronic effects. For instance, bromine at position 6 in the indan derivative may influence the aldehyde’s reactivity due to proximity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-7-methoxy-indan-4-carbaldehyde, and how can reaction yields be improved?
- Methodology : Begin with functionalized indanone precursors, employing bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Methoxy group introduction typically involves alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Aldehyde formation may proceed via oxidation of a primary alcohol (e.g., using PCC) or direct formylation. Optimize solvent polarity (e.g., DCM for bromination, DMF for alkylation) and temperature control to minimize side reactions. Yield improvements often require inert atmospheres (N₂/Ar) and stoichiometric adjustments .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and methoxy singlet at δ 3.8–4.0 ppm. Bromine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.5–8.5 ppm).
- IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak ([M]⁺) should match the molecular weight (C₁₁H₁₁BrO₂; ~271 Da), with fragmentation patterns indicating loss of Br (Δm/z ~79/81).
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or disordered atoms. High-resolution data (<1.0 Å) improves electron density maps. Validate against spectroscopic data (NMR/IR) to confirm functional group positions. For ambiguous cases, compare with structurally similar compounds (e.g., 6-Bromo-4-chloro-7-hydroxy-3-methylindan-1-one) to identify systematic errors .
Q. What computational strategies predict regioselectivity in nucleophilic attacks on this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., aldehyde carbon). Molecular dynamics (MD) simulations can model solvent effects on reaction pathways. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational predictions .
Q. How do steric and electronic effects of bromine and methoxy groups influence further functionalization?
- Methodology :
- Steric Effects : Methoxy at C7 hinders electrophilic substitution at C6/C7. Bromine’s bulk may slow nucleophilic aromatic substitution unless activated by electron-withdrawing groups.
- Electronic Effects : Methoxy (electron-donating) directs electrophiles to meta/para positions relative to itself, while bromine (electron-withdrawing) deactivates the ring. Use substituent parameter databases (e.g., σ⁺ values) to predict reactivity trends.
- Experimental validation via competitive reactions (e.g., nitration, Suzuki coupling) is essential .
Data Contradiction and Validation
Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodology : Re-examine sample purity via HPLC or GC-MS. For NMR conflicts, use 2D techniques (COSY, HSQC) to confirm connectivity. If X-ray data suggests non-planar aldehyde conformation, assess solvent polarity’s impact on molecular geometry. Cross-validate with computational models (e.g., Cambridge Structural Database entries for analogous aldehydes) .
Q. What experimental controls are necessary when studying the biological activity of this compound derivatives?
- Methodology :
- Negative Controls : Use unmodified indan-carbaldehyde to isolate the effects of bromine/methoxy groups.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines.
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.
- Reference safety protocols for brominated compounds (e.g., skin/eye protection, fume hood use) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
